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Compound of Interest

Compound Name: 5-Chloro-2-hydroxybenzophenone

Cat. No.: B104029

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Chloro-2-
hydroxybenzophenone, a compound of interest in various chemical and pharmaceutical
research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, complete with data tables and
experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The 'H and 3C NMR data for 5-Chloro-2-
hydroxybenzophenone are presented below. The spectra are typically recorded in deuterated
chloroform (CDCIs).

'H NMR Spectroscopic Data

The *H NMR spectrum of 5-Chloro-2-hydroxybenzophenone exhibits signals corresponding
to the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the
electronic environment of each proton.
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] Chemical Shift (3, o Coupling Constant
Proton Assignment Multiplicity
ppm) (J, Hz)
-OH ~11.5-125 Singlet (broad)
Aromatic H ~6.9-7.8 Multiplet

Note: Specific peak assignments for the aromatic region can be complex due to overlapping
signals. 2D NMR techniques would be required for unambiguous assignment.

3C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (8, ppm)

C=0 200.7

C-OH 161.9

C-Cl 124.3

Aromatic C 118.8, 119.9, 129.5, 130.0, 133.0, 134.8, 137.6
C (ipso to C=0) 118.8

Data sourced from SpectraBase.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of 5-Chloro-2-hydroxybenzophenone shows characteristic absorption
bands for its functional groups.
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Wavenumber (cm~?) Vibrational Mode Intensity

O-H stretch (intramolecular H-

~3200-3600 bond) Broad
~3000-3100 C-H stretch (aromatic) Medium
~1630-1680 C=0 stretch (ketone) Strong
~1450-1600 C=C stretch (aromatic) Medium-Strong
~1000-1300 C-O stretch Medium
~600-800 C-Cl stretch Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is often used to determine the concentration of a substance in solution.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of 5-Chloro-2-hydroxybenzophenone is typically recorded in methanol

or ethanol.
Solvent Amax (nm)
Methanol 260, 330

Data sourced from the NIST Chemistry WebBook.[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

General Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis of a compound like 5-Chloro-2-
hydroxybenzophenone is outlined below.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

NMR Spectroscopy Protocol (Solution-State)

e Sample Preparation:

o For *H NMR, accurately weigh 5-25 mg of 5-Chloro-2-hydroxybenzophenone. For 13C
NMR, a higher concentration of 50-100 mg is recommended.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCIs) in a clean, dry vial.

o Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.

o Filter the solution through a pipette with a small cotton or glass wool plug to remove any
particulate matter.
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o Transfer the filtered solution into a clean, dry 5 mm NMR tube.

e Instrument Setup:

o Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a
gauge.

o Place the sample into the NMR magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp,
well-resolved peaks.

o Tune and match the probe for the specific nucleus being observed (*H or 13C).
o Data Acquisition:

o Set the appropriate acquisition parameters, including the number of scans, spectral width,
and relaxation delay.

o Acquire the free induction decay (FID).
o Process the FID using a Fourier transform to obtain the NMR spectrum.
o Perform phase and baseline corrections.

o Reference the spectrum using the residual solvent peak or an internal standard (e.g.,
TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.
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o Place a small amount of the solid 5-Chloro-2-hydroxybenzophenone powder directly
onto the ATR crystal.

e Instrument Setup:

o Record a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Data Acquisition:
o Lower the ATR press to ensure firm and even contact between the sample and the crystal.
o Acquire the IR spectrum.

o Clean the ATR crystal and press thoroughly after the measurement.

UV-Vis Spectroscopy Protocol (Solution-State)

e Sample Preparation:

o Prepare a stock solution of 5-Chloro-2-hydroxybenzophenone of a known concentration
in a UV-transparent solvent (e.g., methanol or ethanol).

o Perform serial dilutions to obtain a series of solutions with concentrations that will yield
absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

e Instrument Setup:
o Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
o Fill a clean quartz cuvette with the solvent to be used as a blank.
o Place the blank cuvette in the spectrophotometer and measure the baseline.
o Data Acquisition:

o Rinse the sample cuvette with the solution to be measured, then fill it approximately three-
quarters full.
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o Place the sample cuvette in the spectrophotometer and record the absorbance spectrum
over the desired wavelength range (e.g., 200-800 nm).

o Identify the wavelength(s) of maximum absorbance (Amax).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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